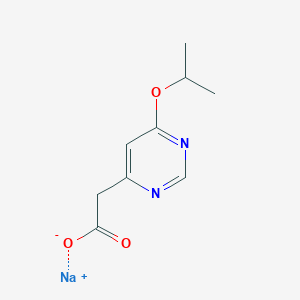

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 2089277-86-9 . It is also known as sodium 2-[6-(propan-2-yloxy)pyrimidin-4-yl]acetate .

Molecular Structure Analysis

The molecular weight of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is 218.19 . The InChI code is 1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate are not available, it’s worth noting that pyrimidines, a key component of this compound, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .Aplicaciones Científicas De Investigación

1. Reductive Amination of Aldehydes and Ketones

Sodium triacetoxyborohydride, a general reducing agent, is effective in the reductive amination of aldehydes and ketones, including a variety of primary and secondary amines. The process, involving sodium-based compounds, is robust in the presence of various functional groups and offers higher yields with fewer side products compared to other procedures (Abdel-Magid et al., 1996).

2. Novel Domino Reactions in Medicinal Chemistry

Sodium acetate catalyzes a novel domino reaction, rapidly producing medicinally relevant 4-pyridinyl-2-amino-4H-chromenes. This method provides a fast and efficient approach to synthesize compounds with potential biomedical applications (Elinson et al., 2017).

3. Enhancing Electrochemical Properties for Energy Storage

Sodium-based nanograins, specifically Na3V2(PO4)3, dispersed in carbon matrices demonstrate enhanced electrochemical properties. This advancement is crucial for high-performance symmetric sodium-ion batteries, promising for large-scale and low-cost energy storage applications (Li et al., 2014).

4. Synthesis of New Furo(2,3-d)pyrimidines

The sodium salt of certain pyrimidine derivatives undergoes alkylation and subsequent reactions, leading to the synthesis of new furo[2,3-d]pyrimidines and pyrimido[4,5:4,5]furo(2,3-d)pyrimidines, compounds potentially useful in various applications (Moneam et al., 2004).

5. Antimicrobial Pyrimidinone and Oxazinone Derivatives

A series of pyrimidinone and oxazinone derivatives, synthesized using sodium-based compounds, exhibited promising antimicrobial activities. These derivatives are synthesized as potential antimicrobial agents, demonstrating effectiveness against various bacteria and fungi (Hossan et al., 2012).

Safety and Hazards

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Direcciones Futuras

While specific future directions for Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate are not available, it’s worth noting that pyrimidines, a key component of this compound, are widely used in medicinal chemistry for the treatment of human diseases . This suggests potential future research directions in exploring the pharmacological applications of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate.

Propiedades

IUPAC Name |

sodium;2-(6-propan-2-yloxypyrimidin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISWZYXLDXJJR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)

![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)